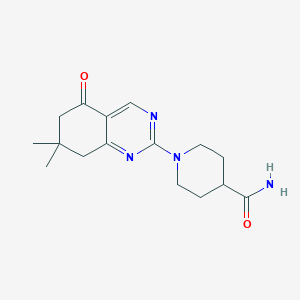

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide

Description

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide is a quinazoline derivative characterized by a partially hydrogenated quinazolinone core substituted with a dimethyl group at the 7,7-positions and a piperidine-4-carboxamide moiety at the 2-position. The compound’s structure combines a bicyclic system with a saturated six-membered ring (6,7,8-trihydroquinazoline), which may enhance conformational stability compared to fully aromatic quinazolines.

Properties

IUPAC Name |

1-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2)7-12-11(13(21)8-16)9-18-15(19-12)20-5-3-10(4-6-20)14(17)22/h9-10H,3-8H2,1-2H3,(H2,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYIIXUIIJBITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCC(CC3)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with piperidine derivatives under controlled conditions to introduce the piperidine ring.

Formation of the Carboxamide Group: Finally, the compound is treated with carboxylic acid derivatives or their activated forms (such as acid chlorides or anhydrides) to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinazolinone or piperidine rings.

Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of 1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide with structurally related compounds, focusing on substituent effects and biological activity.

Structural Modifications and Bioactivity

The target compound differs from analogs primarily in its substituents. For example:

- Morpholino vs. Piperidine Substituents: The morpholino-substituted analog (1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide) reported by Selvakumar and Elango (2017) showed moderate antibacterial activity against Gram-positive and Gram-negative strains. Replacing the morpholino group with a piperidine-carboxamide moiety (as in the target compound) could alter solubility, steric bulk, and receptor-binding affinity .

- Thiazole Ring Addition : Derivatives incorporating a thiazole ring (e.g., compounds 2a and 2b in Selvakumar’s study) exhibited superior antibacterial activity, highlighting the importance of heterocyclic substituents in enhancing efficacy. The target compound lacks such a ring, suggesting its activity profile may differ .

Antibacterial Activity

A comparative summary of key analogs is provided below:

| Compound ID | Core Structure | Substituents (Position 2) | Antibacterial Activity (Zone of Inhibition, mm) | Key Finding |

|---|---|---|---|---|

| Target Compound | 6,7,8-Trihydroquinazolin-5-one | Piperidine-4-carboxamide | Not reported | Structural similarity to active analogs |

| Selvakumar et al. (2a) | 5,6,7,8-Tetrahydroquinazoline | Morpholino + Thiazole | 14–18 mm (Gram-positive) | Highest activity among tested analogs |

| Selvakumar et al. (2b) | 5,6,7,8-Tetrahydroquinazoline | Morpholino + Methyl-thiazole | 12–16 mm (Gram-negative) | Moderate activity |

| Morpholino Analog (no thiazole) | 5,6,7,8-Tetrahydroquinazoline | Morpholino | 8–10 mm | Lower activity |

Key Insights

Substituent Influence : The addition of electron-withdrawing or heterocyclic groups (e.g., thiazole) enhances antibacterial activity, likely due to improved target binding or membrane penetration .

Piperidine vs. Morpholino: The piperidine-carboxamide group in the target compound may offer better metabolic stability compared to morpholino derivatives, though this requires experimental validation.

Biological Activity

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide is a quinazolinone derivative that has garnered attention for its diverse biological activities. This compound features a unique structure comprising a quinazolinone core, a piperidine ring, and a carboxamide group, which contribute to its potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 929834-34-4 |

| IUPAC Name | 1-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide |

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain enzymes linked to cell proliferation, thereby exerting anticancer effects. The precise molecular targets remain under investigation but are crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi, indicating potential as an antimicrobial agent.

- Antiviral Effects : Early research points to possible antiviral properties, although specific viral targets have yet to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in significant reduction in cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- In Vivo Studies : Animal model studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other quinazolinone derivatives:

| Compound Name | Biological Activity |

|---|---|

| 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine | Anticancer and antimicrobial |

| 2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydrochromene | Antiviral properties |

| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.